molecular formula C16H15N B14599007 3,6,8-Trimethylbenzo[g]isoquinoline CAS No. 61171-16-2

3,6,8-Trimethylbenzo[g]isoquinoline

Cat. No.: B14599007
CAS No.: 61171-16-2
M. Wt: 221.30 g/mol
InChI Key: OODHWXBTIXXSQE-UHFFFAOYSA-N
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Description

3,6,8-Trimethylbenzo[g]isoquinoline is a methyl-substituted derivative of the isoquinoline scaffold, a nitrogen-containing heterocycle widely recognized for its pharmacological significance. Isoquinoline derivatives are integral to numerous bioactive compounds, exhibiting antihypertensive, anti-inflammatory, antioxidant, and anticancer properties .

Properties

CAS No.

61171-16-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,6,8-trimethylbenzo[g]isoquinoline

InChI

InChI=1S/C16H15N/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10/h4-9H,1-3H3

InChI Key

OODHWXBTIXXSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethylbenzo[g]isoquinoline can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by dehydration and oxidation steps. Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,8-Trimethylbenzo[g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, affecting transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Antiviral and Anti-Inflammatory Potential

  • Mechanistic Insights: Tetrandrine, a bis-benzylisoquinoline alkaloid, inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) at 12.5 µM . Similarly, this compound’s methyl groups may enhance its ability to penetrate cellular membranes and modulate inflammatory pathways, though experimental validation is required.
  • Comparison with Halogenated Derivatives: Brominated isoquinolines, such as 3,6,8-Tribromoquinoline , are primarily explored for synthetic utility rather than bioactivity. In contrast, methylated derivatives are more likely to retain or enhance pharmacological activity due to improved pharmacokinetic properties.

Anticancer Activity

Isoquinoline derivatives like quinisocaine and tetrahydroisoquinoline-based drugs (e.g., quinapril) demonstrate antiproliferative effects . Methylation at multiple positions could synergize with the benzo[g] fusion in this compound to intercalate DNA or inhibit kinase pathways, analogous to other polycyclic isoquinolines .

Data Table: Comparative Analysis of Isoquinoline Derivatives

Compound Substituents Molecular Weight Key Bioactivity (IC50/MIC) Toxicity Profile
This compound 3,6,8-CH₃ N/A Data pending Predicted low toxicity
Tetrandrine Bis-benzyl groups 622.73 Anti-inflammatory (12.5 µM) Low mutagenicity
3-Methylisoquinoline 3-CH₃ 143.19 Not reported N/A
3,6,8-Tribromoquinoline 3,6,8-Br 401.81 Synthetic intermediate Potential genotoxicity
Nitidine chloride Nitidine core 431.87 Anti-HIV-RT (7.4 µg/mL) Moderate cytotoxicity

Key Research Findings and Implications

Toxicity Advantage: Methylated isoquinolines like this compound are computationally predicted to be safer than naphthalene and halogenated analogs, aligning with trends observed for 1,4-isoquinoline .

Bioactivity Potential: Structural similarities to tetrandrine suggest anti-inflammatory and antiviral applications, though methyl substitution may shift target specificity compared to hydroxylated or halogenated derivatives .

Synthetic Feasibility : Methylation strategies are more sustainable than bromination, reducing hazardous byproducts .

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